N~3~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-5-ETHYL-3-THIOPHENECARBOXAMIDE
Overview
Description
N~3~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-5-ETHYL-3-THIOPHENECARBOXAMIDE is a complex organic compound featuring a pyrazole ring, a thiophene ring, and various alkyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-5-ETHYL-3-THIOPHENECARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole and thiophene intermediates. The pyrazole ring can be synthesized through a condensation reaction between substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes . The thiophene ring is often prepared via a cyclization reaction involving sulfur-containing precursors.
The final step involves coupling the pyrazole and thiophene intermediates under specific reaction conditions, such as the use of a base (e.g., potassium carbonate) and a suitable solvent (e.g., dimethylformamide) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using continuous flow reactors for the cyclization steps and employing high-throughput screening to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N~3~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-5-ETHYL-3-THIOPHENECARBOXAMIDE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Nitric acid, halogens
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitrated or halogenated pyrazoles
Scientific Research Applications
N~3~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-5-ETHYL-3-THIOPHENECARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N3-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-5-ETHYL-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: By inhibiting key enzymes, the compound can disrupt metabolic pathways, leading to reduced cell proliferation and inflammation.
Comparison with Similar Compounds
N~3~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-5-ETHYL-3-THIOPHENECARBOXAMIDE can be compared with other similar compounds, such as:
3,5-Dimethylpyrazole: Shares the pyrazole ring but lacks the thiophene and carboxamide moieties.
3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl derivatives: Similar in structure but with different substituents on the phenyl ring.
Poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands: Used in coordination chemistry but with a different core structure.
These comparisons highlight the uniqueness of N3-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-5-ETHYL-3-THIOPHENECARBOXAMIDE, particularly its combination of pyrazole and thiophene rings, which contribute to its diverse applications and mechanisms of action.
Properties
IUPAC Name |
N-[3-(3,5-dimethylpyrazol-1-yl)-2-methylpropyl]-5-ethylthiophene-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3OS/c1-5-15-7-14(10-21-15)16(20)17-8-11(2)9-19-13(4)6-12(3)18-19/h6-7,10-11H,5,8-9H2,1-4H3,(H,17,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXLRMPSUSNDJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NCC(C)CN2C(=CC(=N2)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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